- Efficient synthesis of tertiary amine by direct N-alkylation of secondary amine with carboxylic acid using Ni (0) encat catalyst, Synthetic Communications, 2018, 48(3), 267-277

Cas no 91374-21-9 (Ropinirole)

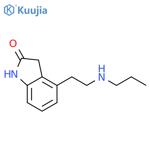

Ropinirole structure

Ropinirole 化学的及び物理的性質

名前と識別子

-

- Ropinirole

- (Ropinirole )

- 2H-Indol-2-one, 4-[2-(dipropylamino)ethyl]-1,3-dihydro-

- 4-(2-Dipropylaminoethyl)-1,3-dihydroindol-2-one

- Ropinirole (as hydrochloride)

- ROPINIROLE INTERMEIDATES:

- Ropinirolum

- Unii-030pyr8953

- 4-[2-(Dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one (ACI)

- NP 201

- SKF 101468

- 4-(2-(Dipropylamino)ethyl)indolin-2-one

- NCGC00015893-03

- AB01563044_02

- BRD-K15933101-003-07-9

- Ropinirole (USAN/INN)

- CS-0009561

- 2H-Indol-2-one, 4-(2-(dipropylamino)ethyl)-1,3-dihydro-

- 4-(2-(di-n-propylamino)ethyl)-2(3H)-indolone

- Ropinirol (INN-Spanish)

- SKF-101468

- GTPL7295

- Lopac0_001101

- NCGC00015893-04

- 4-[2-(dipropylamino)ethyl]-3H-indol-2-ol

- G78293

- Tox21_110256_1

- ROPINIROLE [MI]

- Narapin

- 4-[2-(Dipropylamino)ethyl]2-indolinone

- NCGC00015893-01

- BRD-K15933101-003-01-2

- SR-01000076215-3

- 91374-21-9

- BCP09383

- ROPINIROLE [USAN]

- L000520

- Q420590

- NCGC00096064-02

- Ropitor (TN)

- CAS-91374-21-9

- Lopac-R-4152

- DTXSID8045195

- N04BC04

- CHEBI:8888

- NSC758917

- NCGC00096064-01

- EN300-708794

- Ropitor

- 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one

- NCGC00015893-02

- SCHEMBL35212

- ROPINIROLE [VANDF]

- 030PYR8953

- SDCCGSBI-0051070.P002

- NCGC00094373-12

- DB00268

- AB01563044_01

- BIDD:GT0826

- ropinirol

- 4-(2-(Dipropylamino)ethyl)-1,3-dihydro-2H-indol-2-one

- AKOS015843123

- HMS2093K04

- ROPINIROLE [INN]

- 4-[2-(dipropylamino)ethyl]-1,3-dihydroindol-2-one

- Ropinirol [INN-Spanish]

- Tox21_110256

- C07564

- 4-[2-(dipropylamino)ethyl]-2,3-dihydro-1h-indol-2-one

- CHEMBL589

- NSC 758917

- Ropinirolum (Latin)

- Ropinirolum (INN-Latin)

- CCG-205177

- Ropinirolum [INN-Latin]

- BDBM50020680

- NS00008049

- HY-B0623

- SB65618

- SK&F 101468

- HSDB 8252

- D08489

- Pharmakon1600-01505178

- NSC-758917

- Ropinirole [USAN:INN:BAN]

- BRD-K15933101-003-06-1

- NCGC00015893-06

- ROPINIROLE [WHO-DD]

- STL454344

- SPECTRUM1505178

- DTXCID6025195

- 4-[2-(dipropylamino)ethyl]-1.3-dihydro-2H-indol-2-one

- SK&F-101468

-

- MDL: MFCD00864147

- インチ: 1S/C16H24N2O/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15/h5-7H,3-4,8-12H2,1-2H3,(H,17,19)

- InChIKey: UHSKFQJFRQCDBE-UHFFFAOYSA-N

- ほほえんだ: O=C1CC2C(=CC=CC=2CCN(CCC)CCC)N1

計算された属性

- せいみつぶんしりょう: 267.23300

- どういたいしつりょう: 260.188863

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 7

- 複雑さ: 287

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 3

- トポロジー分子極性表面積: 32.3

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: けっしょう

- 密度みつど: 1.04

- ゆうかいてん: 243-250 ºC

- ふってん: 410.5 °C at 760 mmHg

- フラッシュポイント: 202 °C

- 屈折率: 1.538

- PSA: 32.34000

- LogP: 2.98370

- ようかいせい: 未確定

Ropinirole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-708794-1.0g |

4-[2-(dipropylamino)ethyl]-2,3-dihydro-1H-indol-2-one |

91374-21-9 | 1g |

$0.0 | 2023-06-05 | ||

| Aaron | AR01EFED-250mg |

ropinirole |

91374-21-9 | 97% | 250mg |

$135.00 | 2025-02-10 | |

| Aaron | AR01EFED-5g |

ropinirole |

91374-21-9 | 97% | 5g |

$1061.00 | 2025-02-10 | |

| Key Organics Ltd | BS-1020-1MG |

Ropinirole HCl |

91374-21-9 | >97% | 1mg |

£36.00 | 2025-02-08 | |

| A2B Chem LLC | AX51657-1g |

Ropinirole |

91374-21-9 | 97% | 1g |

$206.00 | 2024-07-18 | |

| A2B Chem LLC | AX51657-5g |

Ropinirole |

91374-21-9 | 97% | 5g |

$532.00 | 2024-07-18 | |

| Aaron | AR01EFED-1g |

ropinirole |

91374-21-9 | 97% | 1g |

$375.00 | 2025-02-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1079561-5g |

Ropinirole |

91374-21-9 | 98% | 5g |

¥5882.00 | 2024-04-25 | |

| 1PlusChem | 1P01EF61-250mg |

Ropinirole |

91374-21-9 | ≥97% | 250mg |

$110.00 | 2024-04-20 | |

| Key Organics Ltd | BS-1020-10MG |

Ropinirole HCl |

91374-21-9 | >97% | 10mg |

£51.00 | 2025-02-08 |

Ropinirole 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Sodium borohydride Solvents: Toluene ; 0 - 5 °C

1.2 Catalysts: Nickel ; 5 °C → 30 °C

1.3 30 °C → 80 °C

1.4 Reagents: Sodium borohydride ; 80 °C; 3 h, 80 °C

1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 7 - 8

1.2 Catalysts: Nickel ; 5 °C → 30 °C

1.3 30 °C → 80 °C

1.4 Reagents: Sodium borohydride ; 80 °C; 3 h, 80 °C

1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 7 - 8

リファレンス

合成方法 2

はんのうじょうけん

1.1 Solvents: Water ; 5 h, reflux

リファレンス

- Process for preparation of Ropinirole hydrochloride from benzeneethanol, China, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol

リファレンス

- A convenient synthesis of 4-(2-hydroxyethyl)indolin-2-one, a useful intermediate for the preparation of both dopamine receptor agonists and protein kinase inhibitors, Monatshefte fuer Chemie, 2014, 145(7), 1139-1144

合成方法 4

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Water ; 15 min, rt

1.2 Solvents: Dichloromethane ; 15 min, rt

1.2 Solvents: Dichloromethane ; 15 min, rt

リファレンス

- Synthesis and Pharmacological Evaluation of Dual Acting Ligands Targeting the Adenosine A2A and Dopamine D2 Receptors for the Potential Treatment of Parkinson's Disease, Journal of Medicinal Chemistry, 2015, 58(2), 718-738

合成方法 5

はんのうじょうけん

1.1 Solvents: Dichloromethane ; 5 min, rt

1.2 Reagents: Acetic acid ; 10 min, rt

1.3 Reagents: Sodium cyanoborohydride ; 1.5 h, rt

1.4 Reagents: Potassium carbonate Solvents: Water ; rt

1.2 Reagents: Acetic acid ; 10 min, rt

1.3 Reagents: Sodium cyanoborohydride ; 1.5 h, rt

1.4 Reagents: Potassium carbonate Solvents: Water ; rt

リファレンス

- The development of a short route to the API ropinirole hydrochloride, Organic & Biomolecular Chemistry, 2015, 13(42), 10532-10539

合成方法 6

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Water ; 15 min, rt

リファレンス

- Investigation of novel ropinirole analogues: synthesis, pharmacological evaluation and computational analysis of dopamine D2 receptor functionalized congeners and homobivalent ligands, MedChemComm, 2014, 5(7), 891-898

合成方法 7

はんのうじょうけん

1.1 Reagents: 3H-1,2-Benziodoxol-3-one, 1-fluoro- Solvents: 1,4-Dioxane , Water ; 5 - 6 h, 140 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

リファレンス

- Synthesis of 2-Oxindoles from Substituted Indoles by Hypervalent-Iodine Oxidation, European Journal of Organic Chemistry, 2018, 2018(12), 1437-1442

合成方法 8

はんのうじょうけん

リファレンス

- Product class 13: indole and its derivatives, Science of Synthesis, 2001, 10, 361-652

Ropinirole Raw materials

- 4-2-(4-Methylphenyl)sulfonyloxyethyl-1,3-dihydroindol-2-one

- Benzeneacetic acid,2-[2-(dipropylamino)ethyl]-6-nitro-

- N-Despropyl Ropinirole

- Ropinirole hydrochloride

- Desoxo-2-ene Ropinirole

Ropinirole Preparation Products

Ropinirole 関連文献

-

Mingwei Zhou,Ke En,Yimin Hu,Yufang Xu,Hong C. Shen,Xuhong Qian RSC Adv. 2017 7 3741

-

Urmila Maitra,Lukasz Ciesla Med. Chem. Commun. 2019 10 867

-

Pasquale Linciano,Barbara De Filippis,Alessandra Ammazzalorso,Pasquale Amoia,Felisa Cilurzo,Marialuigia Fantacuzzi,Letizia Giampietro,Cristina Maccallini,Charlotte Petit,Rosa Amoroso Med. Chem. Commun. 2019 10 1892

-

Yinxiang Jian,Peng Liang,Xiaoyan Li,Huawu Shao,Xiaofeng Ma Org. Biomol. Chem. 2023 21 179

-

Zeshan Yousuf,Andrew K. Richards,Andrew N. Dwyer,Bruno Linclau,David C. Harrowven Org. Biomol. Chem. 2015 13 10532

91374-21-9 (Ropinirole) 関連製品

- 139122-19-3(4-(2-Hydroxyethyl)-1,3-dihydro-2H-indolin-2-one)

- 56341-38-9(6-methyl-2,3-dihydro-1H-indol-2-one)

- 13220-46-7(4-methyl-2,3-dihydro-1H-indol-2-one)

- 106916-16-9(N-Despropyl Ropinirole)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:91374-21-9)累匹利洛 、罗匹尼罗

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ